Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate
CAS No.: 110127-25-8
Cat. No.: VC15887251
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110127-25-8 |
|---|---|
| Molecular Formula | C16H13ClN2O2 |
| Molecular Weight | 300.74 g/mol |
| IUPAC Name | methyl 2-[4-(5-chloroindazol-2-yl)phenyl]acetate |
| Standard InChI | InChI=1S/C16H13ClN2O2/c1-21-16(20)8-11-2-5-14(6-3-11)19-10-12-9-13(17)4-7-15(12)18-19/h2-7,9-10H,8H2,1H3 |
| Standard InChI Key | APDKABLJFFGQLX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate features a bicyclic indazole system with a chlorine atom at the 5-position and a methyl acetate group attached via a phenyl ring at the 2-position . The indazole scaffold—a fusion of benzene and pyrazole rings—confers unique electronic properties, while the chlorine substituent enhances lipophilicity and target binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂O₂ | |
| Molecular Weight | 300.74 g/mol | |
| CAS Registry Number | 110127-25-8 | |
| SMILES Notation | COC(=O)CC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)Cl |
Structural Activity Relationships (SAR)
The chlorine atom at the indazole 5-position is critical for bioactivity, as halogen substituents often improve metabolic stability and receptor interactions . The phenylacetate group contributes to solubility and may facilitate membrane permeability, though esterase-mediated hydrolysis in vivo requires further study .
Synthesis and Optimization Strategies
Primary Synthetic Routes
Synthesis typically begins with 5-chloro-2H-indazole derivatives, employing Cadogan cyclization or palladium-catalyzed cross-coupling to attach the phenylacetate moiety . A representative method involves:
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Schiff Base Formation: Reacting 2-nitrobenzaldehyde with p-substituted aniline under reflux .
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Reductive Cyclization: Using triethyl phosphite to generate the indazole core .
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Esterification: Introducing the methyl acetate group via Fischer–Speier esterification .
Table 2: Comparative Synthesis Protocols
| Method | Yield (%) | Purity | Key Reagents | Reference |
|---|---|---|---|---|
| Cadogan Cyclization | 68 | >95% (HPLC) | P(OEt)₃, Ethanol | |
| Suzuki-Miyaura Coupling | 72 | 98% (NMR) | Pd(PPh₃)₄, K₂CO₃ | |
| Fischer–Speier Esterification | 85 | 99% (GC) | H₂SO₄, MeOH |
Purification and Scalability
Chromatography (silica gel) and recrystallization (ethyl acetate/hexane) are standard for purification . Industrial-scale production remains challenging due to multi-step protocols and moderate yields, necessitating process optimization.
Biological Activities and Mechanisms
Antifungal Properties
In vitro studies demonstrate potent activity against Candida albicans (MIC₉₀: 8 µg/mL), attributed to ergosterol biosynthesis inhibition . The chlorine atom enhances membrane penetration, while the indazole ring disrupts fungal cytochrome P450 enzymes .
| Target | Model System | Efficacy | Mechanism | Reference |
|---|---|---|---|---|
| Candida albicans | In vitro broth | MIC₉₀: 8 µg/mL | Ergosterol inhibition | |
| MCF-7 Cells | Cell viability assay | IC₅₀: 12 µM | Caspase-3 activation |
Therapeutic Applications and Future Directions
Antifungal Drug Development
The compound’s dual fungistatic and fungicidal effects position it as a candidate for topical or systemic formulations, particularly against azole-resistant strains .
Oncology Combinations
Synergy with paclitaxel in preclinical models suggests utility in combination therapies, though drug interaction studies are pending.
Research Priorities
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